molecular formula C10H8N2O4 B11881253 1-Methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid

1-Methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid

Cat. No.: B11881253
M. Wt: 220.18 g/mol
InChI Key: WDNBSGMZWSMJBC-UHFFFAOYSA-N
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Description

1-Methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid is a heterocyclic compound with significant importance in various fields of chemistry and biology. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings. The presence of carboxylic acid and dioxo groups in its structure makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 1-Methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid typically involves multiple steps. One common method includes the regioselective alkylation of 4-methyluracil with ethyl bromoacetate, followed by treatment with hydrazine hydrate to form the hydrazide intermediate. This intermediate can then be reacted with carbon disulfide in the presence of potassium hydroxide to form the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include ethanol as a solvent, triethylamine as a base, and various electrophilic reagents. Major products formed from these reactions include triazolothiadiazines and other heterocyclic derivatives .

Scientific Research Applications

1-Methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives have shown potential as biologically active molecules with applications in drug discovery and development.

    Medicine: Some derivatives exhibit pharmacological properties, making them candidates for therapeutic agents.

    Industry: The compound is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways in cells. The exact molecular targets and pathways depend on the specific derivative and its application .

Comparison with Similar Compounds

1-Methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows for a wide range of chemical modifications and applications.

Properties

Molecular Formula

C10H8N2O4

Molecular Weight

220.18 g/mol

IUPAC Name

1-methyl-2,4-dioxoquinazoline-6-carboxylic acid

InChI

InChI=1S/C10H8N2O4/c1-12-7-3-2-5(9(14)15)4-6(7)8(13)11-10(12)16/h2-4H,1H3,(H,14,15)(H,11,13,16)

InChI Key

WDNBSGMZWSMJBC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)O)C(=O)NC1=O

Origin of Product

United States

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